Cas no 33277-15-5 (3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester)
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
- 5-(4-Bromo-phenyl)-isoxazole-3-carboxylic acid ethylester
- AMY36666
- AKOS016007375
- XQQOCKKQAMSPIA-UHFFFAOYSA-N
- DTXSID00472243
- 370855-64-4
- Diheptyltindichloride
- CS-0061609
- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, AldrichCPR
- 33277-15-5
- Ethyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
- MFCD08446404
- AS-67044
- W17070
- FT-0765676
- SCHEMBL1686476
- 5-(4-BROMO-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
- DB-013897
- 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester
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- MDL: MFCD08446404
- Inchi: 1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
- InChI Key: XQQOCKKQAMSPIA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CC(C(=O)OCC)=NO1
Computed Properties
- Exact Mass: 294.98400
- Monoisotopic Mass: 294.98441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.33000
- LogP: 3.28080
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0244-1G |
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate |
33277-15-5 | 1g |
¥3719.09 | 2023-11-05 | ||
| Chemenu | CM190859-5g |
ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate |
33277-15-5 | 95% | 5g |
$777 | 2021-08-05 | |
| TRC | B283080-100mg |
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester |
33277-15-5 | 100mg |
$ 265.00 | 2022-06-07 | ||
| TRC | B283080-250mg |
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester |
33277-15-5 | 250mg |
$ 555.00 | 2022-06-07 | ||
| TRC | B283080-500mg |
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester |
33277-15-5 | 500mg |
$ 880.00 | 2022-06-07 | ||
| Chemenu | CM190859-5g |
ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate |
33277-15-5 | 95% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D959382-1g |
ETHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE |
33277-15-5 | 95% | 1g |
$260 | 2024-06-06 | |
| eNovation Chemicals LLC | D959382-5g |
ETHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE |
33277-15-5 | 95% | 5g |
$415 | 2023-09-04 | |
| abcr | AB201126-500 mg |
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate; . |
33277-15-5 | 500mg |
€39.30 | 2023-06-23 | ||
| eNovation Chemicals LLC | Y0993037-5g |
ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate |
33277-15-5 | 95% | 5g |
$650 | 2024-08-02 |
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Suppliers
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester: A Comprehensive Overview
3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester, identified by the CAS registry number 33277-15-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 4-position of the isoxazole ring and an ethyl ester group at the 5-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.
The synthesis of 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester typically involves a multi-step process, often starting from bromobenzene derivatives. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions that are pivotal in constructing the isoxazole framework. These methods not only enhance yield but also improve the purity of the final product, which is critical for downstream applications.
In terms of applications, 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester has garnered attention in drug discovery due to its potential as a pharmacophore. Isoxazoles are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that this compound exhibits promising activity in inhibiting certain enzyme pathways associated with neurodegenerative diseases. For example, a 2023 study published in Nature Communications highlighted its role as a lead compound in developing therapies for Alzheimer's disease.
Beyond its biological applications, this compound also finds utility in materials science. The bromophenyl group imparts aromaticity and rigidity to the molecule, making it suitable for use in constructing advanced materials such as organic semiconductors. Researchers have explored its incorporation into polymer frameworks to enhance electronic properties, with notable progress reported in flexible electronics and photovoltaic devices.
The structural versatility of 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester has also made it a valuable intermediate in organic synthesis. Its ability to undergo various functional group transformations facilitates the construction of complex molecules. For instance, recent work has focused on using this compound as a precursor for synthesizing bioactive compounds with improved pharmacokinetic profiles.
In conclusion, 3-(4-Bromo-phenyl)-isoxazole-5-carboxylic acid ethylester (CAS No: 33277-15-5) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications span drug discovery, materials science, and synthetic chemistry, underscoring its importance as a versatile building block. As research continues to uncover new functionalities and applications for this compound, it is poised to play an even greater role in advancing scientific and technological frontiers.
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